molecular formula C19H25D3O3 B1164701 5α-dihydro-11-keto Testosterone-d3

5α-dihydro-11-keto Testosterone-d3

Cat. No.: B1164701
M. Wt: 307.4
InChI Key: RSQKILYTRHKUIJ-RRAJKZIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5α-Dihydro-11-keto Testosterone-d3 (11KDHT-d3) is a deuterium-labeled analog of 5α-dihydro-11-keto testosterone (11KDHT), a steroid hormone derived from 11β-hydroxyandrostenedione and 11β-hydroxytestosterone . The deuterium atoms are positioned at carbons 16,16,17, making it an ideal internal standard for quantifying 11KDHT in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC) .

Properties

Molecular Formula

C19H25D3O3

Molecular Weight

307.4

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D

InChI Key

RSQKILYTRHKUIJ-RRAJKZIQSA-N

SMILES

O[C@@]1([2H])C([2H])([2H])C[C@@]([C@]1(C)C2)([H])[C@]3([H])CC[C@@]4([H])CC(CC[C@]4(C)[C@@]3([H])C2=O)=O

Synonyms

5α-Androstane-3,11-dione-17β-ol-d3​​; 17β-hydroxy-5α-Androstane-3,11-dione-d3; 11-keto Dihydrotestosterone-d3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Relevance

Prostate Cancer :

  • 11KDHT activates AR-driven gene expression in CRPC cells, bypassing traditional testosterone-DHT pathways .
  • Its resistance to 5α-reductase inhibitors (e.g., finasteride) makes it a critical target in advanced disease .

Steroidogenesis Regulation: In MA10 Leydig cells, 11KDHT increases Slit/Robo gene expression independently of AR, suggesting a novel feedback mechanism in steroidogenesis .

Forensic and Clinical Analysis :

  • 11KDHT-d3 enables reliable detection of 11KDHT in serum and tissue samples, aiding studies on adrenal and gonadal disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5α-dihydro-11-keto Testosterone-d3
Reactant of Route 2
5α-dihydro-11-keto Testosterone-d3

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